molecular formula C11H10FNO2 B1592838 Ethyl 4-fluoro-1H-indole-2-carboxylate CAS No. 348-32-3

Ethyl 4-fluoro-1H-indole-2-carboxylate

Cat. No.: B1592838
CAS No.: 348-32-3
M. Wt: 207.2 g/mol
InChI Key: ODEXIEZAUJDKKO-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position and an ethyl ester group at the 2-position of the indole ring imparts unique chemical and biological properties to this compound.

Biochemical Analysis

Biochemical Properties

Ethyl 4-fluoro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression profiles . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by affecting key metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . The degradation of this compound may lead to the formation of metabolites with distinct biological activities. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at low doses, this compound may exhibit anti-inflammatory and anticancer properties, while at higher doses, it may cause cytotoxicity and other adverse effects. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives are known to undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of active or inactive metabolites, which may have distinct biological activities. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. Indole derivatives can be transported across cell membranes through specific transporters, affecting their localization and accumulation within cells . Additionally, binding proteins may facilitate the distribution of this compound to specific cellular compartments, influencing its biological activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoroaniline.

    Formation of Indole Ring: The 4-fluoroaniline undergoes a Fischer indole synthesis with ethyl glyoxylate to form the indole ring.

    Esterification: The resulting intermediate is then esterified to introduce the ethyl ester group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Catalysis: Catalysts are employed to enhance reaction rates and selectivity.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the ester group.

Major Products

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced forms of the indole ring.

    Hydrolysis Products: 4-fluoro-1H-indole-2-carboxylic acid.

Scientific Research Applications

Ethyl 4-fluoro-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 4-fluoro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 6-fluoro-1H-indole-2-carboxylate: Similar structure but with the fluorine atom at the 6-position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 1H-indole-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

The presence of the fluorine atom at the 4-position in this compound imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEXIEZAUJDKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624613
Record name Ethyl 4-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-32-3
Record name Ethyl 4-fluoro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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